N-(2,6-dibromopyridin-3-yl)acetamide
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Overview
Description
N-(2,6-dibromopyridin-3-yl)acetamide: is a chemical compound with the molecular formula C₇H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromopyridin-3-yl)acetamide typically involves the bromination of pyridine derivatives followed by acetamidation. One common method includes the following steps:
Bromination: Pyridine is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Acetamidation: The dibromopyridine derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dibromopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(2,6-dibromopyridin-3-yl)acetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-dibromopyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
- N-(2-bromopyridin-3-yl)acetamide
- N-(2,6-dichloropyridin-3-yl)acetamide
- N-(2,6-difluoropyridin-3-yl)acetamide
Comparison: N-(2,6-dibromopyridin-3-yl)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6Br2N2O |
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Molecular Weight |
293.94 g/mol |
IUPAC Name |
N-(2,6-dibromopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChI Key |
JSRLNZJBZPREEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
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